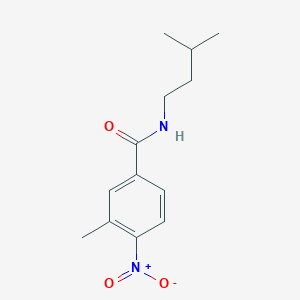
N-(2,3-dichlorophenyl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dichlorophenyl)-2-phenoxyacetamide, also known as Dichlobenil, is a herbicide that is widely used in agriculture to control the growth of weeds. It was first introduced in the 1960s and has since become a popular choice for farmers due to its effectiveness and low toxicity. In recent years, there has been increasing interest in the scientific community to study the properties and applications of Dichlobenil.
Wirkmechanismus
The mechanism of action of N-(2,3-dichlorophenyl)-2-phenoxyacetamide involves the inhibition of cell wall biosynthesis in plants. It works by blocking the synthesis of cellulose, a key component of the cell wall, which leads to the death of the plant. In cancer cells, N-(2,3-dichlorophenyl)-2-phenoxyacetamide has been shown to inhibit the activity of certain enzymes that are involved in cell growth and division.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-2-phenoxyacetamide has been shown to have a number of biochemical and physiological effects on plants and animals. In plants, it can cause stunted growth, chlorosis, and necrosis. In animals, it can cause liver damage, kidney damage, and reproductive toxicity. However, the toxicity of N-(2,3-dichlorophenyl)-2-phenoxyacetamide is relatively low compared to other herbicides, making it a safer choice for agricultural use.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,3-dichlorophenyl)-2-phenoxyacetamide in lab experiments is its low toxicity, which makes it safer for researchers to handle. It is also relatively easy to synthesize and purify, making it a cost-effective choice. However, one limitation is that its mechanism of action is specific to plants and may not be applicable to other organisms. Additionally, its use in lab experiments may be limited by its availability and regulatory restrictions.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,3-dichlorophenyl)-2-phenoxyacetamide. One area of interest is its use in the treatment of cancer, as studies have shown promising results in vitro and in vivo. Another area of research is its potential use as an insecticide, as some studies have shown that it can be effective against certain insect pests. Additionally, further studies are needed to understand the long-term effects of N-(2,3-dichlorophenyl)-2-phenoxyacetamide on the environment and human health.
Synthesemethoden
N-(2,3-dichlorophenyl)-2-phenoxyacetamide can be synthesized using a variety of methods, including acylation, chlorination, and etherification. The most common method involves the reaction of 2,3-dichlorophenylamine with phenoxyacetic acid in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through crystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dichlorophenyl)-2-phenoxyacetamide has been extensively studied for its herbicidal properties and its potential use in other applications. One area of research is its use in the treatment of cancer. Studies have shown that N-(2,3-dichlorophenyl)-2-phenoxyacetamide can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Eigenschaften
IUPAC Name |
N-(2,3-dichlorophenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c15-11-7-4-8-12(14(11)16)17-13(18)9-19-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGNAXAHOOBEPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2-phenoxyacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5854124.png)


![ethyl 4-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5854142.png)

![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5854168.png)

![2,4,9-trimethyl-7,8-dihydro-6H-cyclopenta[b]pyrido[3',2':4,5]thieno[2,3-e]pyridine](/img/structure/B5854195.png)
![3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5854202.png)
![N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854207.png)
